2-(3,4-Difluorophenyl)cyclohexan-1-one
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Overview
Description
2-(3,4-Difluorophenyl)cyclohexan-1-one is an organic compound with the molecular formula C12H12F2O It is a cyclohexanone derivative where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)cyclohexan-1-one typically involves the reaction of 3,4-difluorobenzene with cyclohexanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride derivative of cyclohexanone reacts with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenylcyclohexanones.
Scientific Research Applications
2-(3,4-Difluorophenyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3,4-Difluorophenyl)cyclohexan-1-one can be compared with other similar compounds, such as:
2-(3,4-Dichlorophenyl)cyclohexan-1-one: Similar structure but with chlorine atoms instead of fluorine. Chlorine atoms confer different electronic and steric properties, affecting the compound’s reactivity and biological activity.
2-(3,4-Dimethylphenyl)cyclohexan-1-one: Contains methyl groups instead of fluorine. Methyl groups increase the compound’s hydrophobicity and can influence its interaction with biological targets.
2-(3,4-Difluorophenyl)cyclopentan-1-one: A cyclopentanone derivative with similar fluorine substitution. The smaller ring size affects the compound’s conformational flexibility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12F2O |
---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H12F2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2 |
InChI Key |
IZSPDJJTJLJPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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